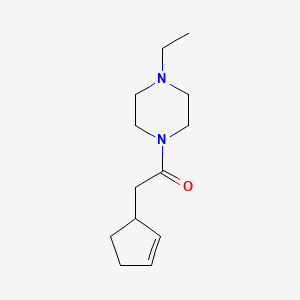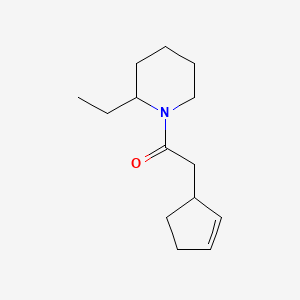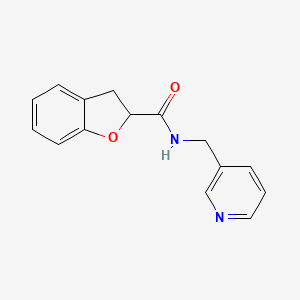
N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide, also known as PBD-150, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide acts as a selective inhibitor of the protein-protein interaction between the transcription factor STAT3 and the coactivator protein CBP. This interaction is critical for the activation of STAT3-mediated gene transcription, which is involved in various cellular processes such as cell proliferation, survival, and differentiation. By inhibiting this interaction, N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide can effectively block the downstream signaling pathway and prevent the activation of STAT3-mediated gene transcription.
Biochemical and Physiological Effects: N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects on cells and tissues. In cancer cells, N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide can induce cell cycle arrest and apoptosis by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. In inflammation, N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide can reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the activation of NF-κB and AP-1 signaling pathways. In neurodegenerative disorders, N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide can improve cognitive function and reduce neuroinflammation by inhibiting the activation of microglia and astrocytes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide has several advantages for lab experiments such as its high potency and selectivity, its ability to penetrate the blood-brain barrier, and its low toxicity. However, there are also some limitations such as its poor solubility in water and its instability under acidic conditions.
Direcciones Futuras
There are several future directions for the research and development of N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide. One direction is to optimize the synthesis method to improve the yield and purity of the final product. Another direction is to explore the potential therapeutic applications of N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide in other diseases such as autoimmune disorders and viral infections. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide and to identify potential biomarkers for patient selection and monitoring.
Métodos De Síntesis
N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide can be synthesized through a multi-step process involving the reaction of pyridine-3-carboxaldehyde with 2,3-dihydro-1-benzofuran-2-carboxylic acid followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through purification with column chromatography.
Aplicaciones Científicas De Investigación
N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer, N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to inhibit the growth of various cancer cells by inducing cell cycle arrest and apoptosis. In inflammation, N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to improve cognitive function and reduce neuroinflammation.
Propiedades
IUPAC Name |
N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-15(17-10-11-4-3-7-16-9-11)14-8-12-5-1-2-6-13(12)19-14/h1-7,9,14H,8,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHDLASAWABGTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C21)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

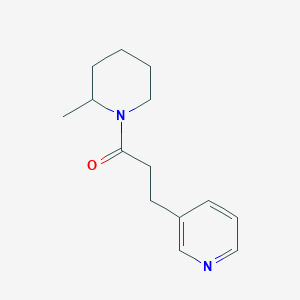
![N-[4-(cyanomethyl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7515566.png)
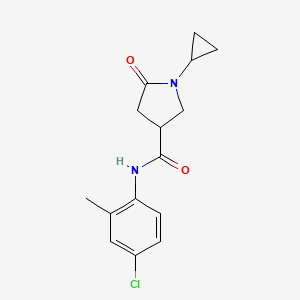
![(2,6-Dimethylmorpholin-4-yl)-[3-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7515587.png)
![[1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-1-oxopropan-2-yl] 1-(3,4-dimethylphenyl)sulfonyl-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B7515589.png)
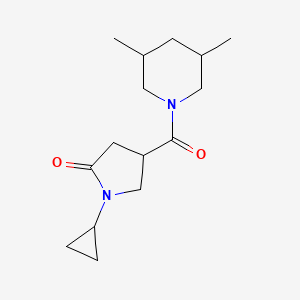
![(2,6-Dimethylmorpholin-4-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7515600.png)
![2-Cyclopent-2-en-1-yl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7515611.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide](/img/structure/B7515615.png)
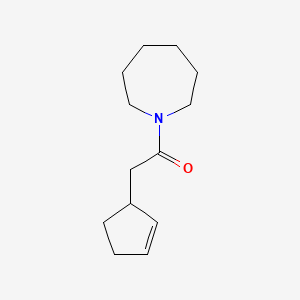
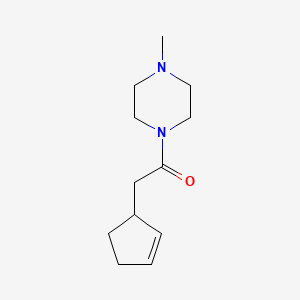
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7515630.png)
